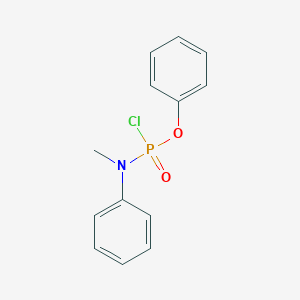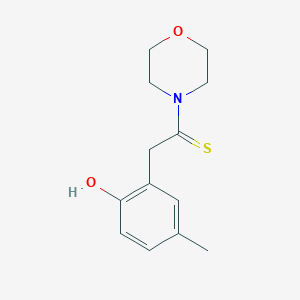
Tetratriacontadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetratriacontadiene is a hydrocarbon compound with the molecular formula C34H66 It is characterized by the presence of two double bonds within its long carbon chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontadiene can be achieved through several methods, including:
Catalytic Hydrogenation: This method involves the partial hydrogenation of tetratriacontatetraene, a compound with four double bonds, using a catalyst such as palladium on carbon (Pd/C) under controlled conditions.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to form the double bonds in the carbon chain. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant stems, followed by purification using chromatographic techniques. The use of large-scale catalytic hydrogenation is also common in industrial settings to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
Tetratriacontadiene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be fully hydrogenated to form tetratriacontane using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation reactions can occur where the double bonds react with halogens (e.g., bromine or chlorine) to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Tetratriacontane.
Substitution: Dihalides (e.g., this compound dibromide).
科学的研究の応用
Tetratriacontadiene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
作用機序
The mechanism of action of tetratriacontadiene involves its interaction with various molecular targets, primarily through its double bonds. These interactions can lead to the formation of reactive intermediates, such as epoxides, which can further react with biological molecules. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Tetratetracontane (C44H90): A longer-chain hydrocarbon with no double bonds, making it less reactive compared to tetratriacontadiene.
Hexatriacontadiene (C36H70): Similar in structure but with a slightly longer carbon chain, leading to different physical properties and reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two double bonds, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
80961-14-4 |
|---|---|
分子式 |
C34H66 |
分子量 |
474.9 g/mol |
IUPAC名 |
tetratriaconta-1,3-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-34H2,2H3 |
InChIキー |
XYSMENWZUPTRBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
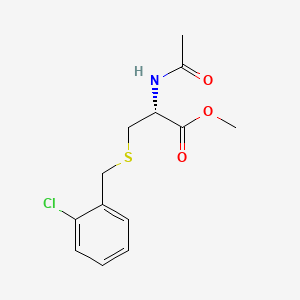
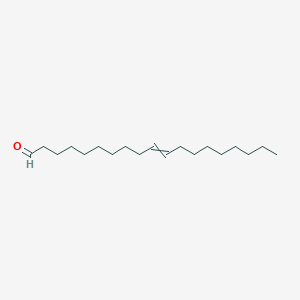

![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
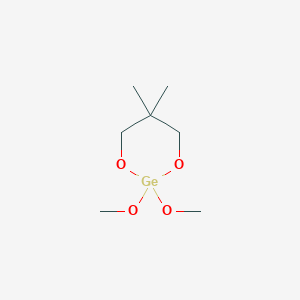

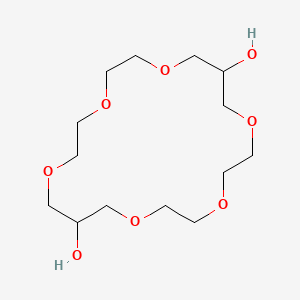
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
